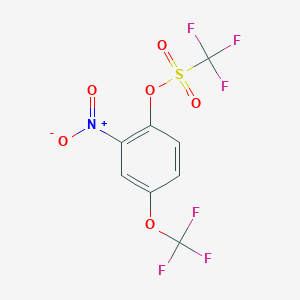

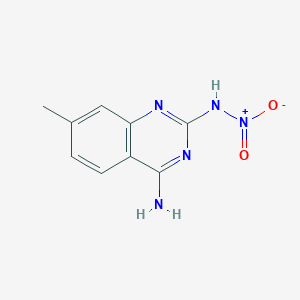

![molecular formula C16H18Cl3N3O2S2 B2488821 2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185134-54-6](/img/structure/B2488821.png)

2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrahydrothieno pyridine derivatives involves multi-step chemical processes, including cyclization, condensation, and functional group transformations. For instance, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized to evaluate their biological activities, showcasing the versatility and potential applications of such compounds in medicinal chemistry (Ohkubo et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features significant dihedral angles and intramolecular hydrogen bonding, contributing to their stability and reactivity. For example, in ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the dihedral angles and intramolecular hydrogen bonds play a crucial role in the molecule's configuration (Mukhtar et al., 2012).

Chemical Reactions and Properties

Tetrahydrothieno pyridine derivatives engage in various chemical reactions, including Diels–Alder reactions, that enable the synthesis of complex polycyclic compounds. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds (Noguchi et al., 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For example, polymorphism in similar compounds can result in different physical forms, each with unique physical characteristics (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups and overall molecular structure. For instance, the presence of amide and ester groups can significantly affect the compound's reactivity and interaction with biological targets, as seen in related research on tetrahydrothieno pyridine derivatives (Samala et al., 2014).

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research has demonstrated the efficacy of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives in inhibiting Mycobacterium tuberculosis. Specifically, certain compounds within this class have shown promising in vitro activities against Mycobacterium tuberculosis and minimal cytotoxicity against certain cell lines. For instance, the compound 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has exhibited significant inhibitory properties (Samala et al., 2014). Another study developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide as part of a molecular modification approach, leading to compounds with notable antimycobacterial activities (Nallangi et al., 2014).

Antibacterial Activity

In addition to antimycobacterial properties, some analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown effectiveness against other bacterial strains. Research focusing on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues found these compounds capable of inhibiting the growth of certain bacteria like Staphylococcus aureus and Escherichia coli, though not effective against Bacillus subtilis (Doshi et al., 2015).

Cytotoxicity and Anticancer Properties

Certain derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and tested for antiproliferative activity against various cancer cell lines. For example, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were found to exhibit high activity against melanoma and breast cancer cell lines (Hung et al., 2014).

Synthesis and Molecular Modification

Research has also focused on the synthesis and molecular modification of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. Studies have detailed various methods and reactions for synthesizing these compounds, expanding the potential applications and functionalizations of this chemical class (Tada & Yokoi, 1989).

Development of Antipsychotic Agents

Heterocyclic carboxamides, a category that includes tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, have been evaluated as potential antipsychotic agents. These compounds have been studied for their binding to dopamine and serotonin receptors, and some have shown promising activities in vivo, suggesting their potential application in the treatment of psychiatric disorders (Norman et al., 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O2S2.ClH/c1-7(2)21-4-3-8-10(6-21)24-16(12(8)14(19)22)20-15(23)9-5-11(17)25-13(9)18;/h5,7H,3-4,6H2,1-2H3,(H2,19,22)(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMHWHDXRGSUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)

![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)

![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)

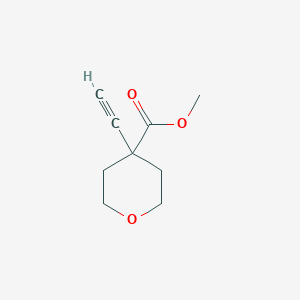

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

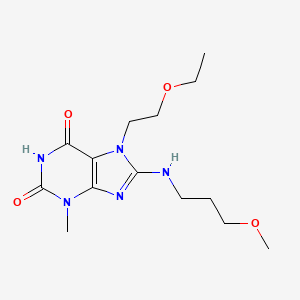

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)